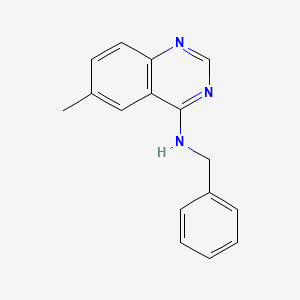

N-benzyl-6-methylquinazolin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-6-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-8-15-14(9-12)16(19-11-18-15)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEXMRVGHLTXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methylquinazolin-4-amine can be achieved through several methods. One common approach involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method is efficient and yields high amounts of the desired product. Another method involves the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone derivatives, which are intermediates in the formation of quinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, including N-benzyl-6-methylquinazolin-4-amine, exhibit a wide range of biological activities:

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit various cancer cell lines. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in multidrug resistance in cancer therapy .

- Antimicrobial Properties : Some studies indicate that quinazoline compounds possess significant antibacterial and antifungal activities. They can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Certain quinazoline derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

A study evaluated the cytotoxic effects of quinazoline derivatives on MCF-7 breast cancer cells. The results showed that certain derivatives, structurally related to this compound, inhibited cell proliferation significantly compared to control groups. The mechanism involved the modulation of BCRP and P-gp activities, suggesting potential for overcoming drug resistance in cancer treatments .

Antimicrobial Efficacy

In another investigation, a series of quinazoline derivatives were tested against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-benzyl-6-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of quinazolin-4-amines are highly dependent on substituents at the 4-amino group and the 6-position of the quinazoline ring. Below is a systematic comparison with key analogs:

Substituent Effects at the 6-Position

- 6-Methyl vs. 6-Bromo/Iodo: N-Benzyl-6-bromoquinazolin-4-amine (ca): Bromine at the 6-position increases molecular weight (MW: ~352.2 g/mol) and may enhance halogen bonding in biological targets. This compound showed 81% yield and a melting point of 166–167°C . Yield: 95.7% . 6-Methyl substitution (hypothetical for the target compound): Likely reduces steric hindrance compared to halogens, favoring metabolic stability but possibly reducing electrophilic reactivity.

- 6-Aryl vs. 6-Heteroaryl: 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): Aryl groups enhance π-π stacking interactions. This derivative exhibited 58% yield and >95% purity, with HRMS (ESI) m/z 362.0957 . 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (): Heteroaryl substituents improve solubility and kinase inhibition profiles. For example, compound 7n (6-(6-aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine) showed 79.8% yield and MW 342.1 g/mol .

Substituent Effects at the 4-Amino Group

- N-Benzyl vs. N-Alkyl/N-Aryl :

- N-(Thiophen-2-ylmethyl) derivatives (): Thiophene-containing analogs demonstrate enhanced selectivity for kinases like CDC2-like kinases. For instance, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine was synthesized in 99% yield .

- N-Ethyl-N-phenylquinazolin-4-amine (o): Bulky N-aryl groups may reduce metabolic clearance. This compound had MW 376.0 g/mol and 95.7% yield .

- N-(Cyclohexylethyl) derivatives (): Hydrophobic substituents like cyclohexyl improve blood-brain barrier penetration, as seen in β-glucocerebrosidase modulators .

Physicochemical and Spectral Properties

Q & A

Basic Question: How can the synthesis of N-benzyl-6-methylquinazolin-4-amine be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step route starting with 2-amino-5-methylbenzonitrile or analogous precursors. Key steps include cyclization with triethoxymethane, followed by nucleophilic substitution with benzylamine. Optimization strategies:

- Temperature Control: Microwave-assisted synthesis (150°C, 1 hour) improves reaction efficiency and reduces side products .

- Purification: Column chromatography with gradient elution (e.g., ethyl acetate/hexanes) achieves >95% purity, as validated by LCMS .

- Solvent Selection: DMF enhances amine reactivity, while LiCl washes reduce polar impurities .

Advanced Question: What experimental approaches are used to identify the biological targets of this compound?

Methodological Answer:

- Kinase Inhibition Assays: Screen against panels like Reaction Biology’s kinase profiler to identify targets (e.g., VEGFR-2 or CLK kinases). IC50 values are determined via fluorescence polarization .

- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets, guided by X-ray crystallography data of analogous quinazolines .

- Cellular Pathway Analysis: RNA-seq or phosphoproteomics in treated cell lines (e.g., HeLa) reveal downstream signaling modulation .

Basic Question: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy: and NMR (DMSO-) confirm substituent positions. For example, a singlet at δ 2.52 ppm corresponds to the 6-methyl group .

- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 328.1421 for CHN) .

- X-ray Crystallography: SHELXL refinement of single crystals resolves 3D geometry, critical for SAR studies .

Advanced Question: How do substituent variations at the 6-position influence the compound’s bioactivity?

Methodological Answer:

- Comparative SAR Studies: Replace the methyl group with halogens (Cl, Br) or nitro groups. For example:

- 6-Bromo analog: Enhances antimicrobial activity (MIC = 2 µg/mL against S. aureus) .

- 6-Nitro analog: Increases kinase selectivity due to steric and electronic effects .

- 3D-QSAR Modeling: CoMFA/CoMSIA analyses correlate substituent properties (e.g., logP, Hammett constants) with activity cliffs .

Basic Question: What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

- LCMS: Dual-gradient methods (e.g., 4%→100% acetonitrile in 3/7 minutes) detect impurities <0.5% .

- DSC/TGA: Assess thermal stability (decomposition >200°C suggests shelf-life suitability) .

- HPLC-PDA: Quantify degradation products under accelerated storage conditions (40°C/75% RH) .

Advanced Question: How can alternative synthetic routes (e.g., solvent-free or green chemistry) improve scalability?

Methodological Answer:

- Solvent-Free Cyclization: Ball-milling quinazoline precursors with KCO reduces waste and reaction time (2 hours vs. 12 hours) .

- Microwave-Assisted Suzuki Coupling: Enables late-stage diversification of the 6-position with boronic acids (58–99% yield) .

- Flow Chemistry: Continuous processing minimizes intermediate isolation steps and improves reproducibility .

Basic Question: How are solubility challenges addressed in biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .

- Prodrug Strategies: Introduce phosphate esters at the 4-amine group, hydrolyzed in vivo to improve bioavailability .

Advanced Question: What strategies resolve enantiomeric impurities in chiral quinazoline derivatives?

Methodological Answer:

- Chiral HPLC: Use Chiralpak IG-3 columns with hexane/ethanol (90:10) to separate enantiomers (α > 1.2) .

- Asymmetric Synthesis: Employ Evans’ oxazolidinones or Jacobsen catalysts to control stereochemistry during cyclization .

Basic Question: How is in vitro activity translated to in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Intravenous/oral dosing in rodents (e.g., 10 mg/kg) with LC-MS/MS plasma monitoring determines , , and bioavailability .

- Xenograft Models: Evaluate antitumor efficacy in HCT-116 (colon cancer) xenografts, correlating tumor volume reduction with target engagement biomarkers (e.g., p-VEGFR-2 levels) .

Advanced Question: How are contradictory bioactivity data between studies reconciled?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC values .

- Orthogonal Validation: Confirm target binding via SPR (surface plasmon resonance) if conflicting data arise from fluorescence-based assays .

- Structural Reanalysis: Revisit crystallography data (e.g., PDB entries) to identify conformational changes in the target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.